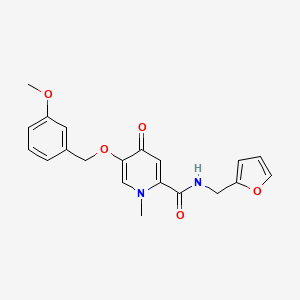

N-(furan-2-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-22-12-19(27-13-14-5-3-6-15(9-14)25-2)18(23)10-17(22)20(24)21-11-16-7-4-8-26-16/h3-10,12H,11,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEMGRCCIVHUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CO2)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.40 g/mol. The structure features a furan moiety and a methoxybenzyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate calcium channels. Dihydropyridines are known calcium channel blockers, which can lead to various physiological effects such as vasodilation and reduced cardiac contractility. This mechanism is crucial for its potential use in treating cardiovascular diseases.

Biological Activity Overview

- Antihypertensive Effects : Research indicates that compounds in the dihydropyridine class can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Some studies have shown that dihydropyridines can provide neuroprotection in models of neurodegenerative diseases by modulating calcium homeostasis.

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antihypertensive effects in animal models, with a reduction in systolic and diastolic blood pressure. |

| Study 2 | Showed antioxidant activity through the scavenging of free radicals in vitro, indicating potential protective effects against oxidative damage. |

| Study 3 | Investigated neuroprotective effects in neuronal cell cultures exposed to excitotoxic agents, revealing reduced cell death and improved cell viability. |

Case Studies

- Case Study 1 : A clinical trial involving hypertensive patients treated with derivatives of dihydropyridine showed a marked decrease in blood pressure over 12 weeks without significant side effects.

- Case Study 2 : In a laboratory setting, neuronal cultures treated with the compound exhibited enhanced survival rates when subjected to oxidative stress compared to untreated controls.

Q & A

Basic: What key structural features of this compound influence its reactivity and bioactivity?

The compound’s dihydropyridine core, furan-2-ylmethyl, and 3-methoxybenzyloxy substituents are critical. The dihydropyridine ring is redox-active, influencing electron transfer in biological systems, while the methoxybenzyl group enhances lipophilicity and potential membrane permeability. The furan moiety may participate in π-π stacking interactions with aromatic residues in enzymes or receptors. These features are common in bioactive dihydropyridine derivatives, as seen in analogous compounds with anti-inflammatory and enzyme-inhibitory activities .

Basic: What spectroscopic methods are recommended for structural characterization?

- NMR (1H/13C): Assigns proton environments (e.g., methoxy protons at ~3.8 ppm) and carbonyl carbons (e.g., 4-oxo group at ~170 ppm).

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at m/z 423.15 for C₂₂H₂₂N₂O₅).

- IR Spectroscopy: Identifies carbonyl stretches (~1650–1750 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Advanced: How can synthesis yield be optimized while minimizing byproducts?

Multi-step synthesis (e.g., coupling of furan-2-carboxamide with dihydropyridine intermediates) requires:

- Controlled Reaction Conditions: Use anhydrous DMF as a solvent at 60°C to prevent hydrolysis of the carboxamide group.

- Catalysts: DMAP (4-dimethylaminopyridine) improves acylation efficiency.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from unreacted intermediates .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

- Substituent Variation: Replace the 3-methoxybenzyloxy group with halogenated or bulkier aryl ethers to assess steric/electronic effects on target binding.

- Biological Assays: Test derivatives against kinase panels (e.g., tyrosine kinases) to correlate substituent changes with inhibitory potency.

- Computational Modeling: Perform docking studies with homology models of target enzymes (e.g., cyclooxygenase-2) to predict binding modes .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

- Pharmacokinetic Analysis: Measure plasma stability and metabolite formation (e.g., oxidative degradation of the dihydropyridine ring).

- Tissue Distribution Studies: Use radiolabeled compounds to assess bioavailability in target organs.

- Metabolite Identification: LC-MS/MS can detect active metabolites that explain in vivo efficacy not observed in vitro .

Advanced: What in silico methods predict target interactions?

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 1PXX for dihydropyridine-binding proteins).

- Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns trajectories.

- QSAR Models: Train regression models using descriptors like logP, polar surface area, and H-bond acceptors from analogous dihydropyridines .

Advanced: What challenges arise in scaling synthesis for preclinical studies?

- Multi-Step Complexity: Intermediate purification (e.g., recrystallization of the dihydropyridine precursor) becomes time-intensive at >10 g scales.

- Byproduct Control: Optimize stoichiometry (e.g., 1.2 eq of 3-methoxybenzyl chloride) to minimize unreacted starting material.

- Yield Improvement: Switch from batch to flow chemistry for exothermic steps (e.g., acylation) to enhance reproducibility .

Basic: What are its solubility and stability profiles under physiological conditions?

- Solubility: Poor aqueous solubility (logP ~3.5); use DMSO stock solutions (≤10 mM) for in vitro assays.

- Stability: Susceptible to photodegradation (UV light) and oxidation (4-oxo group). Store at −20°C under argon .

Advanced: How to design analogues with improved metabolic stability?

- Block Labile Sites: Replace the furan oxygen with a methyl group to prevent oxidative ring opening.

- Isosteric Replacement: Substitute the 3-methoxybenzyloxy group with a trifluoromethoxy analogue to resist demethylation .

Advanced: What techniques resolve stereochemical or polymorphic uncertainties?

- X-ray Crystallography: Determines absolute configuration and crystal packing (critical for patent applications).

- Chiral HPLC: Separates enantiomers using a Chiralpak AD-H column (heptane/isopropanol mobile phase).

- DSC/TGA: Identifies polymorphs via melting point and thermal decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.